1-(4-(Dimethylamino)-2-phenylpyrimidin-5-yl)butan-1-one
Description
Properties
CAS No. |
823794-29-2 |
|---|---|
Molecular Formula |
C16H19N3O |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
1-[4-(dimethylamino)-2-phenylpyrimidin-5-yl]butan-1-one |
InChI |
InChI=1S/C16H19N3O/c1-4-8-14(20)13-11-17-15(18-16(13)19(2)3)12-9-6-5-7-10-12/h5-7,9-11H,4,8H2,1-3H3 |
InChI Key |
JOPFISPBANEJRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CN=C(N=C1N(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Core Formation
A common approach involves the condensation of a β-ketoester with thiourea or amidine derivatives under base or acid catalysis to form the pyrimidine ring. For example, condensation of ethyl benzoylacetate with urea or thiourea yields 2,4-dichloropyrimidine intermediates, which serve as versatile platforms for further substitution.
Introduction of the Phenyl Group at Position 2
The phenyl substituent at the 2-position of the pyrimidine ring is often introduced via Suzuki cross-coupling reactions using 2,4-dichloropyrimidine intermediates and phenylboronic acid under palladium catalysis. This step allows for selective functionalization and diversification of the pyrimidine core.
Installation of the Dimethylamino Group at Position 4
The 4-position dimethylamino substituent can be introduced by nucleophilic aromatic substitution or reductive amination. For example, methylation of amino groups or direct substitution with dimethylamine under appropriate conditions (e.g., using HATU coupling agents or reductive amination protocols) is employed to install the dimethylamino moiety.
Attachment of the Butan-1-one Side Chain at Position 5
The butan-1-one side chain is typically introduced via alkylation of the pyrimidine intermediate with a suitable alkyl halide bearing the ketone functionality or through condensation with a ketone precursor. Alkylation reactions are often base-promoted and may use alkyl bromides or chlorides under microwave or conventional heating to achieve the desired substitution.
Representative Synthetic Scheme (Summary)
| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Condensation | β-Ketoester + thiourea/amidine, base/acid | Pyrimidine core intermediate (e.g., 2,4-dichloropyrimidine) |
| 2 | Suzuki Cross-Coupling | Phenylboronic acid, Pd catalyst, base | 2-Phenyl substituted pyrimidine |
| 3 | Nucleophilic Aromatic Substitution | Dimethylamine or methylation agents | 4-Dimethylamino substituted pyrimidine |
| 4 | Alkylation | Butanone alkyl halide, base, heat | 5-Butan-1-one substituted pyrimidine (target compound) |
Research Findings and Optimization
- Catalysts and Conditions: Zinc chloride, copper catalysts, and nanoparticle catalysts have been reported to facilitate pyrimidine ring formation efficiently under mild conditions, improving yields and reducing reaction times.
- Microwave-Assisted Synthesis: Microwave irradiation has been used to accelerate nucleophilic aromatic substitution and alkylation steps, enhancing reaction rates and product purity.
- Base Selection: Cesium carbonate and potassium carbonate are commonly employed bases for alkylation and substitution reactions, providing good conversion rates.
- Purification and Characterization: Standard chromatographic techniques followed by NMR, mass spectrometry, and elemental analysis confirm the structure and purity of the final compound.
Data Table: Key Intermediates and Reagents
| Compound/Intermediate | Role in Synthesis | Typical Conditions/Notes |
|---|---|---|
| β-Ketoester (e.g., ethyl benzoylacetate) | Pyrimidine ring precursor | Condensation with thiourea under base/acid |
| 2,4-Dichloropyrimidine | Core intermediate | Undergoes Suzuki coupling and substitution |
| Phenylboronic acid | Phenyl group source | Pd-catalyzed Suzuki cross-coupling |
| Dimethylamine | Source of dimethylamino group | Nucleophilic substitution or reductive amination |
| Butan-1-one alkyl halide | Side chain source | Alkylation under base and heat |
Chemical Reactions Analysis
Types of Reactions
1-(4-(Dimethylamino)-2-phenylpyrimidin-5-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
1-(4-(Dimethylamino)-2-phenylpyrimidin-5-yl)butan-1-one has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic applications and effects on the central nervous system.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-(Dimethylamino)-2-phenylpyrimidin-5-yl)butan-1-one involves its interaction with specific molecular targets and pathways in the body. The compound may act on neurotransmitter systems, influencing the release and uptake of neurotransmitters such as dopamine and serotonin. This interaction can lead to various physiological and psychological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyrimidine Ring Geometry
1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one ()
- Structure: Features a pyrimidine ring substituted with amino, 4-methylbenzoyl, and 4-methylphenyl groups.
- Key Findings: The pyrimidine ring exhibits partial double-bond character in C–N bonds (1.322–1.408 Å), indicating conjugation. Non-planar conformation due to steric hindrance from substituents, with dihedral angles between rings ranging from 34.87° to 69.57° .
- The phenyl group in the target compound likely introduces greater steric hindrance than the 4-methylphenyl group, leading to larger dihedral angles and reduced planarity .
4-(Dimethylamino)-1-[(1RS)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]butan-1-one Dihydrobromide ()
- Structure: Contains a butan-1-one chain and dimethylamino groups but fused to an isobenzofuran core with a fluorophenyl substituent.
- Key Findings :
- Comparison :
Functional Group Influence on Physicochemical Properties
1-(4-(2-Aminoethyl)piperazin-1-yl)-4-((4-(5,5-difluoro-1,3,7,9-tetramethyl-5H-4l4,5l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-10-yl)phenyl)(ethyl)amino)butan-1-one ()
- Structure : Contains a butan-1-one chain linked to a piperazine and boron-dipyrromethene (BODIPY) core.
- Key Findings :
- Comparison: The target compound lacks a BODIPY group, limiting its utility in fluorescence-based studies but simplifying synthesis. The dimethylamino group in the target compound may enhance polarity compared to the ethylamino group in this analog .
Biological Activity
1-(4-(Dimethylamino)-2-phenylpyrimidin-5-yl)butan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C16H19N3O
- Molecular Weight : 269.34 g/mol
- CAS Number : 823794-38-9
Biological Activity Overview
The biological activity of this compound primarily revolves around its effects on various cellular pathways, particularly in cancer research and neuropharmacology. The compound has been studied for its inhibitory effects on specific enzymes and receptors, which are crucial in disease modulation.
- Histone Deacetylase Inhibition : Recent studies indicate that compounds similar to 1-(4-(Dimethylamino)-2-phenylpyrimidin-5-yl)butan-1-one may exhibit potent inhibitory effects on human class I histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell cycle progression .
- Apoptosis Induction : The compound has been shown to induce apoptosis in various cancer cell lines by increasing the levels of acetylated histones, which leads to cell cycle arrest and subsequent cell death .
- Neurotransmitter Modulation : The dimethylamino group suggests potential interactions with neurotransmitter systems, possibly influencing mood and cognitive functions.
In Vitro Studies
A study highlighted the compound's ability to inhibit HDACs effectively, leading to increased acetylation of histones and activation of tumor suppressor genes. This was evidenced by:
- Increased levels of acetyl-histone H3.
- Induction of G1 phase cell cycle arrest in SKM-1 myelodysplastic syndrome cells .
In Vivo Studies
In xenograft models, the compound demonstrated significant antitumor activity, outperforming several existing treatments. It showed a favorable pharmacokinetic profile, indicating good absorption and distribution within biological systems .
Data Table: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
In a controlled study involving SKM-1 xenograft models, treatment with 1-(4-(Dimethylamino)-2-phenylpyrimidin-5-yl)butan-1-one resulted in:
- A 60% reduction in tumor volume compared to control groups.
- Enhanced immune response in models with intact immune systems, suggesting a synergistic effect with immune modulation .
Case Study 2: Pharmacokinetics
A pharmacokinetic study conducted on ICR mice revealed:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
